PCS1055 dihydrochloride

Description

Properties

IUPAC Name |

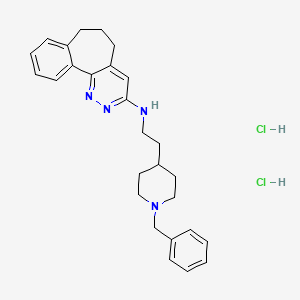

N-[2-(1-benzylpiperidin-4-yl)ethyl]-3,4-diazatricyclo[9.4.0.02,7]pentadeca-1(15),2,4,6,11,13-hexaen-5-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H32N4.2ClH/c1-2-7-22(8-3-1)20-31-17-14-21(15-18-31)13-16-28-26-19-24-11-6-10-23-9-4-5-12-25(23)27(24)30-29-26;;/h1-5,7-9,12,19,21H,6,10-11,13-18,20H2,(H,28,29);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSCSFYDNGYAWKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2C3=NN=C(C=C3C1)NCCC4CCN(CC4)CC5=CC=CC=C5.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H34Cl2N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

485.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unraveling the Molecular Interactions of PCS1055 Dihydrochloride: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the mechanism of action of PCS1055 dihydrochloride, a significant pharmacological agent with dual inhibitory functions. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive overview of its molecular targets, binding affinities, and the experimental methodologies used for its characterization.

Core Mechanism of Action: Dual Antagonism

This compound primarily functions as a potent and selective competitive antagonist of the muscarinic M4 acetylcholine receptor . Additionally, it exhibits robust inhibitory activity against acetylcholinesterase (AChE) , the key enzyme responsible for the degradation of acetylcholine in the synaptic cleft. This dual action suggests a complex pharmacological profile with potential therapeutic implications in cholinergic signaling pathways.

Quantitative Data Summary

The following tables summarize the key quantitative parameters defining the interaction of this compound with its molecular targets.

Table 1: Muscarinic M4 Receptor Antagonism

| Parameter | Value | Species/System | Description |

| IC50 | 18.1 nM | Recombinant | Concentration causing 50% inhibition of agonist response.[1][2] |

| Kd | 5.72 nM | Recombinant | Equilibrium dissociation constant, a measure of binding affinity.[1][2] |

| Ki | 6.5 nM | Recombinant | Inhibition constant for radioligand binding.[1][2][3] |

| Kb | 5.72 nM | Recombinant | Dissociation constant determined by Schild analysis.[1] |

Table 2: Selectivity Profile at Muscarinic Receptor Subtypes

| Receptor Subtype | Selectivity Fold (vs. M4) | Method |

| M1 | >100-fold | Radioligand Binding[1][2] |

| M2 | 30-fold | Radioligand Binding[1][2] |

| M3 | >100-fold | Radioligand Binding[1][2] |

| M5 | >100-fold | Radioligand Binding[1][2] |

| M1 | 255-fold | GTP-γ-[35S] Functional Assay[1] |

| M2 | 69.1-fold | GTP-γ-[35S] Functional Assay[1] |

| M3 | 342-fold | GTP-γ-[35S] Functional Assay[1] |

| M5 | >1000-fold | GTP-γ-[35S] Functional Assay[1] |

Table 3: Acetylcholinesterase (AChE) Inhibition

| Enzyme Source | IC50 |

| Electric Eel AChE | 22 nM[1][2] |

| Human AChE | 120 nM[1][2] |

Signaling Pathway of M4 Receptor Antagonism

This compound acts as a competitive antagonist at the Gi/o-coupled M4 muscarinic receptor. In its natural state, the binding of acetylcholine (ACh) to the M4 receptor activates the Gi/o protein, leading to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and modulation of ion channel activity. By competitively binding to the orthosteric site on the M4 receptor, PCS1055 prevents ACh from binding and initiating these downstream signaling events.

References

The Discovery and Synthesis of PCS1055 Dihydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

PCS1055 is a novel synthetic small molecule that has been identified as a potent and selective antagonist of the muscarinic M4 acetylcholine receptor. Its discovery has provided a valuable chemical scaffold for the development of next-generation M4 selective antagonists with potential therapeutic applications in neurological and psychiatric disorders. This technical guide provides a comprehensive overview of the discovery, synthesis, and pharmacological characterization of PCS1055 dihydrochloride. Detailed experimental protocols for key assays and a summary of its binding and functional data are presented to facilitate further research and drug development efforts.

Discovery of PCS1055

The discovery of PCS1055 emerged from research efforts focused on identifying selective ligands for the muscarinic acetylcholine receptor subtypes. While not the result of a large-scale high-throughput screening campaign, PCS1055 was identified as a valuable pharmacological tool and served as a crucial starting point for medicinal chemistry programs aimed at developing highly selective M4 receptor antagonists.[1][2] Its pyrazolo[1,5-a]pyrimidine core was recognized as a privileged scaffold for obtaining potent and selective kinase inhibitors and other biologically active compounds. The initial characterization of PCS1055 revealed its high affinity for the M4 receptor, establishing it as a lead compound for further optimization.

Chemical Structure and Properties

IUPAC Name: 3-(1H-imidazol-1-yl)-5-(3-(piperidin-1-yl)propyl)pyrazolo[1,5-a]pyrimidine dihydrochloride

Chemical Formula: C₁₈H₂₃N₇ · 2HCl

Molecular Weight: 410.3 g/mol (dihydrochloride salt)

Chemical Structure:

Caption: Chemical structure of PCS1055.

Synthesis of this compound

While a specific detailed synthesis of this compound has not been published, its structure, based on a pyrazolo[1,5-a]pyrimidine core, suggests a plausible synthetic route. The synthesis of this class of compounds typically involves the condensation of a 3-aminopyrazole derivative with a 1,3-dicarbonyl compound or its equivalent.

A potential retrosynthetic analysis is outlined below:

Caption: Retrosynthetic analysis of PCS1055.

A plausible forward synthesis based on established methods for pyrazolo[1,5-a]pyrimidine synthesis would involve the following key steps:

-

Synthesis of the 3-aminopyrazole intermediate: This can be achieved through various published methods, often starting from commercially available materials.

-

Introduction of the imidazole moiety: The 1H-imidazol-1-yl group can be introduced onto the pyrazole ring through a nucleophilic substitution reaction.

-

Condensation to form the pyrazolo[1,5-a]pyrimidine core: The substituted 3-aminopyrazole is then reacted with a suitable 1,3-dielectrophile, such as malondialdehyde or a derivative, to construct the fused pyrimidine ring.

-

Alkylation of the pyrazolo[1,5-a]pyrimidine: The final side chain can be introduced via an alkylation reaction at the C5 position of the pyrazolo[1,5-a]pyrimidine core with a suitable 3-(piperidin-1-yl)propyl halide.

-

Formation of the dihydrochloride salt: The final compound is treated with hydrochloric acid to yield the more stable and water-soluble dihydrochloride salt.

Pharmacological Characterization

PCS1055 has been characterized through a series of in vitro pharmacological assays to determine its binding affinity and functional activity at the muscarinic M4 receptor.

Radioligand Binding Assays

The binding affinity of PCS1055 to the human muscarinic M4 receptor was determined using competitive radioligand binding assays with [³H]-N-methylscopolamine ([³H]-NMS), a non-selective muscarinic receptor antagonist.

Table 1: Binding Affinity of PCS1055 at the Human M4 Muscarinic Receptor

| Parameter | Value |

| Kᵢ (nM) | 6.5 |

Data from Croy et al., 2016.

Functional Assays

The functional activity of PCS1055 as an M4 receptor antagonist was assessed using a [³⁵S]GTPγS binding assay. This assay measures the ability of a compound to inhibit agonist-stimulated G-protein activation.

Table 2: Functional Antagonist Activity of PCS1055 at Muscarinic Receptor Subtypes

| Receptor Subtype | Fold Selectivity over M4 |

| M1 | 255 |

| M2 | 69.1 |

| M3 | 342 |

| M5 | >1000 |

Data from Croy et al., 2016.

These results demonstrate that PCS1055 is a potent M4 receptor antagonist with significant selectivity over other muscarinic receptor subtypes.

Signaling Pathway

As an antagonist of the M4 muscarinic receptor, PCS1055 blocks the downstream signaling cascade initiated by the binding of the endogenous agonist, acetylcholine. The M4 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gαi/o family of G proteins.

Caption: PCS1055 antagonism of the M4 receptor signaling pathway.

Activation of the M4 receptor by acetylcholine leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This, in turn, modulates the activity of downstream effectors such as protein kinase A (PKA) and alters gene expression. By blocking the binding of acetylcholine, PCS1055 prevents this inhibitory signaling cascade.

Experimental Protocols

Radioligand Displacement Assay ([³H]-NMS)

This protocol describes a general method for determining the binding affinity of a test compound (e.g., PCS1055) to the M4 muscarinic receptor.

Caption: Workflow for a radioligand displacement assay.

Materials:

-

Cell membranes expressing the human M4 muscarinic receptor

-

[³H]-N-methylscopolamine ([³H]-NMS)

-

This compound

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Non-specific binding control (e.g., 1 µM atropine)

-

96-well filter plates

-

Scintillation fluid

-

Microplate scintillation counter

Procedure:

-

Prepare serial dilutions of PCS1055 in assay buffer.

-

In a 96-well plate, add cell membranes, [³H]-NMS (at a concentration near its Kd), and either assay buffer (for total binding), non-specific binding control, or a dilution of PCS1055.

-

Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Terminate the reaction by rapid filtration through the filter plate, followed by washing with ice-cold assay buffer to remove unbound radioligand.

-

Allow the filters to dry, then add scintillation fluid to each well.

-

Measure the radioactivity in each well using a microplate scintillation counter.

-

Calculate the specific binding at each concentration of PCS1055 by subtracting the non-specific binding from the total binding.

-

Determine the IC₅₀ value by non-linear regression analysis of the competition binding curve.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[³⁵S]GTPγS Functional Assay

This protocol outlines a general procedure to assess the functional antagonist activity of PCS1055 at the M4 receptor.

References

The M4 Muscarinic Acetylcholine Receptor: A Pivotal Target in Neurological Disorders

An In-depth Technical Guide for Researchers and Drug Development Professionals

The M4 muscarinic acetylcholine receptor, a member of the G protein-coupled receptor family, has emerged as a critical modulator of neuronal circuitry implicated in a range of debilitating neurological and psychiatric disorders. Its strategic location in key brain regions, including the striatum, hippocampus, and cortex, and its role in modulating pivotal neurotransmitter systems, particularly dopamine and acetylcholine, position it as a promising therapeutic target. This technical guide provides a comprehensive overview of the M4 receptor's role in neurological disorders, its signaling pathways, and the methodologies employed to investigate its function, with a focus on schizophrenia, Alzheimer's disease, Parkinson's disease, and addiction.

The Role of M4 Receptors in Neurological Disorders

Dysregulation of M4 receptor signaling is increasingly recognized as a contributing factor to the pathophysiology of several major neurological disorders.

Schizophrenia

The hyperdopaminergic state in the mesolimbic pathway is a cornerstone of the pathophysiology of psychosis in schizophrenia. M4 receptors are highly expressed in the striatum, where they are co-localized with dopamine D1 receptors on medium spiny neurons. Activation of these M4 receptors has an inhibitory effect on dopamine release. This provides a compelling rationale for the development of M4 receptor agonists as a novel class of antipsychotics. Unlike conventional antipsychotics that directly block dopamine D2 receptors, M4 agonists offer a mechanism to modulate dopamine signaling upstream, potentially leading to a more favorable side-effect profile, particularly concerning extrapyramidal symptoms.[1][2] Preclinical studies have consistently demonstrated the antipsychotic-like efficacy of M4 positive allosteric modulators (PAMs) in animal models.[1] Furthermore, the dual M1/M4 receptor agonist xanomeline, in combination with the peripherally acting muscarinic antagonist trospium (KarXT), has shown significant efficacy in reducing both positive and negative symptoms in clinical trials for schizophrenia.[2][3][4][5] Another promising agent, the M4 PAM emraclidine (CVL-231), has also demonstrated a favorable safety profile and potential antipsychotic activity in early clinical trials.[6][7][8][9]

Alzheimer's Disease

The cholinergic hypothesis of Alzheimer's disease posits that cognitive decline is associated with a deficit in acetylcholine neurotransmission. While acetylcholinesterase inhibitors have been a mainstay of treatment, their efficacy is modest. M4 receptors, present in the hippocampus and cortex, are involved in cognitive processes such as learning and memory.[10] Preclinical evidence suggests that activation of M4 receptors can enhance cognitive function. The M1/M4 agonist ML-007 has demonstrated improvements in spatial memory in a transgenic mouse model of Alzheimer's disease.[1][10] The procognitive effects of M4 activation, combined with the antipsychotic properties demonstrated by agents like xanomeline in Alzheimer's patients with psychosis, highlight the dual therapeutic potential of targeting M4 receptors in this multifaceted disease.[5]

Parkinson's Disease

In Parkinson's disease, the degeneration of dopaminergic neurons in the substantia nigra leads to a relative overactivity of the cholinergic system in the striatum, contributing to motor symptoms. M4 receptors play a crucial role in the intricate balance between dopamine and acetylcholine in the basal ganglia. The precise role of M4 receptors in Parkinson's disease is complex and appears to be dependent on the specific neuronal populations and signaling pathways involved. Further research is ongoing to elucidate the therapeutic potential of modulating M4 receptors for the management of motor symptoms and levodopa-induced dyskinesia.

Addiction

The brain's reward system, which is central to the development and maintenance of addiction, is heavily modulated by the interplay between dopamine and acetylcholine. M4 receptors are strategically positioned to influence this circuitry. Preclinical studies have shown that M4 receptor activation can attenuate the rewarding effects of drugs of abuse, such as cocaine and alcohol. This suggests that M4 receptor modulators could be a promising therapeutic avenue for the treatment of substance use disorders.

M4 Receptor Signaling Pathways

M4 receptors primarily couple to the Gi/o family of G proteins. Upon activation by acetylcholine or an agonist, the Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[11] This reduction in cAMP has widespread downstream effects on neuronal excitability and neurotransmitter release.

The Gβγ subunits, also released upon receptor activation, can modulate various downstream effectors, including ion channels and other signaling proteins. A key mechanism of M4 receptor action is the modulation of neurotransmitter release. In the striatum, presynaptic M4 autoreceptors on cholinergic interneurons inhibit acetylcholine release, providing a negative feedback loop. Postsynaptically, on medium spiny neurons, M4 receptor activation counteracts the effects of D1 receptor stimulation, thereby dampening dopaminergic signaling.

dot

Caption: Canonical M4 receptor signaling pathway.

Quantitative Data on M4 Receptor Modulators

The following tables summarize key in vitro and in vivo data for prominent M4 receptor modulators.

Table 1: In Vitro Binding Affinities and Functional Potencies

| Compound | Target(s) | Binding Affinity (Ki) | Functional Potency (EC50/IC50) | Reference(s) |

| Xanomeline | M1/M4 Agonist | M1: 158.49 nM (human) | M1: Full agonist; M2: Partial agonist (40% of carbachol); M4: Potent agonist | [12][13][14] |

| ML-007 | M1/M4 Agonist | Not explicitly stated | Stronger intrinsic agonist activity at M1 and M4 than xanomeline | [1][10][15] |

| VU0152100 | M4 PAM | Does not displace [3H]NMS | 380 ± 93 nM (rat M4) | [16][17] |

| Emraclidine (CVL-231) | M4 PAM | Highly selective for M4 | Not explicitly stated | [6][7][8][9][18] |

Table 2: Preclinical and Clinical Efficacy Data

| Compound | Neurological Disorder Model | Key Findings | Reference(s) |

| Xanomeline-Trospium (KarXT) | Schizophrenia (Clinical Trials) | Significant reduction in PANSS total, positive, and negative scores vs. placebo. | [2][3][4][5] |

| ML-007 | Schizophrenia (Animal Models) | Robust antipsychotic activity in amphetamine- and PCP-induced hyperlocomotion models. | [1][10][15] |

| ML-007 | Alzheimer's Disease (Animal Model) | Improved spatial memory performance in Tg2576 mice. | [10] |

| VU0152100 | Schizophrenia (Animal Models) | Dose-dependently reversed amphetamine-induced hyperlocomotion in rats and wild-type mice, an effect absent in M4 KO mice. Reversed amphetamine-induced increases in dopamine in the nucleus accumbens and caudate-putamen. | [17][19][20] |

| Emraclidine (CVL-231) | Schizophrenia (Clinical Trial) | Favorable safety and tolerability profile. Showed potential antipsychotic effects. | [6][7][8][9] |

Experimental Protocols

Detailed methodologies are crucial for the accurate investigation of M4 receptor function. Below are representative protocols for key in vitro and in vivo assays.

Radioligand Competition Binding Assay

This assay determines the binding affinity of a test compound for the M4 receptor.

Materials:

-

CHO-K1 cell membranes expressing human M4 receptors.

-

Radioligand: [³H]-N-Methylscopolamine ([³H]-NMS).

-

Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.

-

Wash Buffer: 50 mM Tris-HCl, pH 7.4.

-

Non-specific binding control: Atropine (1 µM).

-

Test compound stock solution (e.g., in DMSO).

-

96-well microplates and glass fiber filter mats.

-

Microplate scintillation counter.

Procedure:

-

Prepare serial dilutions of the test compound in assay buffer. The final DMSO concentration should not exceed 0.1%.

-

In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and competitive binding.

-

Total Binding: Add 25 µL of assay buffer, 25 µL of [³H]-NMS (at a final concentration near its Kd), and 50 µL of cell membrane suspension.[21]

-

Non-specific Binding: Add 25 µL of atropine (1 µM), 25 µL of [³H]-NMS, and 50 µL of cell membrane suspension.[21]

-

Competitive Binding: Add 25 µL of the test compound at various concentrations, 25 µL of [³H]-NMS, and 50 µL of cell membrane suspension.[21]

-

Incubate the plate at room temperature for 2-3 hours with gentle agitation.

-

Terminate the binding reaction by rapid vacuum filtration through glass fiber filter mats.

-

Wash the filters three times with ice-cold wash buffer.

-

Dry the filter mats and add scintillation cocktail.

-

Quantify the radioactivity using a microplate scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 value of the test compound and calculate the Ki value using the Cheng-Prusoff equation.

Amphetamine-Induced Hyperlocomotion in Rats

This behavioral model is used to assess the antipsychotic-like potential of a compound.

Materials:

-

Male Sprague-Dawley rats.

-

Open-field activity chambers equipped with infrared beams.

-

Amphetamine sulfate.

-

Test compound.

-

Vehicle for amphetamine and test compound.

Procedure:

-

Habituate the rats to the open-field chambers for 30-60 minutes for at least 3 consecutive days prior to the test day.[22]

-

On the test day, allow the rats a 30-minute habituation period in the chambers.[22][23][24][25]

-

Administer the test compound or vehicle via the appropriate route (e.g., intraperitoneally).

-

After a specified pretreatment time (e.g., 30 minutes), administer amphetamine (e.g., 1-1.5 mg/kg, subcutaneously) or vehicle.[11]

-

Immediately place the rats back into the activity chambers and record locomotor activity (e.g., distance traveled, beam breaks) for 60-90 minutes.[22][23][24][25]

-

Analyze the data by comparing the locomotor activity of the test compound-treated group to the vehicle-treated, amphetamine-challenged group.

Novel Object Recognition (NOR) Test in Mice

This test evaluates a compound's ability to enhance recognition memory, a domain of cognition often impaired in Alzheimer's disease and schizophrenia.

Materials:

-

Open-field arena.

-

Two sets of identical objects (familiar objects).

-

One set of different objects (novel objects).

-

Video recording and tracking software.

Procedure:

-

Habituation Day: Allow each mouse to freely explore the empty open-field arena for 5-10 minutes.[26][27][28][29][30]

-

Training/Sample Phase: Place two identical familiar objects in the arena. Allow the mouse to explore the objects for a set period (e.g., 10 minutes).[26][27][28][29][30]

-

Inter-trial Interval (ITI): Return the mouse to its home cage for a specific duration (e.g., 1 hour).

-

Test Phase: Replace one of the familiar objects with a novel object. Place the mouse back in the arena and record its exploration of both objects for a set period (e.g., 5-10 minutes).[26][27][28][29][30]

-

Exploration is defined as the mouse directing its nose towards the object at a close distance (e.g., <2 cm) and/or touching it with its nose.

-

Calculate the discrimination index: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher discrimination index indicates better recognition memory.

Experimental and Logical Workflow Visualizations

dot

Caption: A representative drug discovery workflow for M4 receptor modulators.

Conclusion

The M4 muscarinic acetylcholine receptor stands at a critical intersection of neurotransmitter systems that are fundamental to brain function and are profoundly disrupted in several neurological disorders. The development of selective M4 receptor modulators, particularly positive allosteric modulators and dual M1/M4 agonists, represents a paradigm shift in the therapeutic approach to conditions like schizophrenia and Alzheimer's disease. The data presented in this guide underscore the immense potential of targeting the M4 receptor. Continued research, employing the detailed methodologies outlined herein, will be instrumental in fully elucidating the therapeutic promise of M4 modulation and in bringing novel, more effective treatments to patients suffering from these devastating disorders.

References

- 1. Alzheimer's Association International Conference [alz.confex.com]

- 2. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]

- 3. Efficacy of KarXT (Xanomeline Trospium) in Schizophrenia: Pooled Results From the Randomized, Double-Blind, Placebo-Controlled EMERGENT Trials | CNS Spectrums | Cambridge Core [cambridge.org]

- 4. Efficacy and safety of the muscarinic receptor agonist KarXT (xanomeline-trospium) in schizophrenia (EMERGENT-2) in the USA: results from a randomised, double-blind, placebo-controlled, flexible-dose phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. psychiatryonline.org [psychiatryonline.org]

- 6. Emraclidine, a novel positive allosteric modulator of cholinergic M4 receptors, for the treatment of schizophrenia: a two-part, randomised, double-blind, placebo-controlled, phase 1b trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. drughunter.com [drughunter.com]

- 8. researchgate.net [researchgate.net]

- 9. CVL-231 for Schizophrenia · Info for Participants · Phase Phase 1 Clinical Trial 2025 | Power | Power [withpower.com]

- 10. Preclinical efficacy of M1/M4 receptor agonist in schizophrenia, cognitive impairment models | BioWorld [bioworld.com]

- 11. Repeated antipsychotic treatment progressively potentiates inhibition on phencyclidine-induced hyperlocomotion, but attenuates inhibition on amphetamine-induced hyperlocomotion: relevance to animal models of antipsychotic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Differences in kinetics of xanomeline binding and selectivity of activation of G proteins at M(1) and M(2) muscarinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The M1/M4 preferring muscarinic agonist xanomeline modulates functional connectivity and NMDAR antagonist-induced changes in the mouse brain - PMC [pmc.ncbi.nlm.nih.gov]

- 14. xanomeline | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 15. researchgate.net [researchgate.net]

- 16. Centrally Active Allosteric Potentiators of the M4 Muscarinic Acetylcholine Receptor Reverse Amphetamine-Induced Hyperlocomotor Activity in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Antipsychotic Drug-Like Effects of the Selective M4 Muscarinic Acetylcholine Receptor Positive Allosteric Modulator VU0152100 - PMC [pmc.ncbi.nlm.nih.gov]

- 18. axonmedchem.com [axonmedchem.com]

- 19. Antipsychotic drug-like effects of the selective M4 muscarinic acetylcholine receptor positive allosteric modulator VU0152100 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. benchchem.com [benchchem.com]

- 22. b-neuro.com [b-neuro.com]

- 23. imrpress.com [imrpress.com]

- 24. Item - Reassessment of amphetamine- and phencyclidine-induced locomotor hyperactivity as a model of psychosis-like behavior in rats - La Trobe - Figshare [opal.latrobe.edu.au]

- 25. imrpress.com [imrpress.com]

- 26. researchgate.net [researchgate.net]

- 27. Novel Object Recognition and Object Location Behavioral Testing in Mice on a Budget - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Novel Object Recognition Test for the Investigation of Learning and Memory in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 29. meliordiscovery.com [meliordiscovery.com]

- 30. Novel Object Recognition [protocols.io]

PCS1055 Dihydrochloride: A Technical Guide to Target Selectivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

PCS1055 dihydrochloride is a novel synthetic small molecule that has been identified as a potent and selective competitive antagonist of the muscarinic M4 acetylcholine receptor.[1] Due to the high degree of structural homology among the five muscarinic acetylcholine receptor subtypes (M1-M5), the development of subtype-selective ligands has been a significant challenge.[2] This document provides a comprehensive technical overview of the target selectivity profile of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of associated signaling pathways and workflows. The information herein is intended to support further research and development efforts involving this compound.

Target Selectivity Profile

The selectivity of this compound has been primarily characterized through radioligand binding assays and functional receptor activation studies. The data consistently demonstrates a high affinity for the muscarinic M4 receptor with significant selectivity over the other muscarinic subtypes (M1, M2, M3, and M5).[2] Furthermore, PCS1055 has been identified as a potent inhibitor of acetylcholinesterase (AChE).[1][3][4]

Muscarinic Receptor Subtype Selectivity

The primary target of PCS1055 is the muscarinic M4 receptor. Competitive binding assays using the non-selective muscarinic antagonist [³H]-N-methylscopolamine ([³H]-NMS) have been employed to determine the binding affinity (Ki) of PCS1055 for the M4 receptor.[2] Functional assays measuring GTP-γ-[³⁵S] binding in response to the muscarinic agonist oxotremorine-M (Oxo-M) have further elucidated the antagonist potency and selectivity of PCS1055.[2]

| Target | Assay Type | Parameter | Value (nM) | Fold Selectivity vs. M4 |

| Muscarinic M4 | [³H]-NMS Binding | Ki | 6.5[2] | - |

| Muscarinic M4 | Schild Analysis | Kb | 5.72[2] | - |

| Muscarinic M4 | Functional (GTP-γ-[³⁵S]) | IC50 | 18.1[3] | - |

| Muscarinic M1 | Functional (GTP-γ-[³⁵S]) | Fold Inhibition vs. M4 | - | 255[2] |

| Muscarinic M2 | Functional (GTP-γ-[³⁵S]) | Fold Inhibition vs. M4 | - | 69.1[2] |

| Muscarinic M3 | Functional (GTP-γ-[³⁵S]) | Fold Inhibition vs. M4 | - | 342[2] |

| Muscarinic M5 | Functional (GTP-γ-[³⁵S]) | Fold Inhibition vs. M4 | - | >1000[2] |

Off-Target Profile: Acetylcholinesterase Inhibition

In addition to its activity at muscarinic receptors, PCS1055 has been shown to be a potent inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of acetylcholine.

| Target | Species | Parameter | Value (nM) |

| Acetylcholinesterase (AChE) | Electric Eel | IC50 | 22[3][4] |

| Acetylcholinesterase (AChE) | Human | IC50 | 120[3][4] |

Experimental Protocols

The following sections detail the methodologies for the key experiments cited in this guide.

[³H]-N-methylscopolamine ([³H]-NMS) Competitive Binding Assay

This assay determines the binding affinity of a test compound for muscarinic receptors by measuring its ability to compete with the binding of the radiolabeled antagonist [³H]-NMS.

Materials:

-

Cell membranes expressing the muscarinic receptor subtype of interest (e.g., from CHO cells).

-

[³H]-NMS (radioligand).

-

This compound (test compound).

-

Atropine or other suitable non-labeled antagonist (for determining non-specific binding).

-

Assay Buffer (e.g., 20 mM HEPES, 100 mM NaCl, 1 mM MgCl₂, pH 7.5).

-

Glass fiber filters.

-

Scintillation fluid and counter.

Procedure:

-

Prepare serial dilutions of this compound.

-

In a 96-well plate, combine the cell membranes, [³H]-NMS at a concentration near its Kd, and varying concentrations of this compound.

-

For the determination of non-specific binding, a parallel set of wells should contain a high concentration of a non-labeled antagonist (e.g., 1 µM atropine) instead of the test compound.

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60-150 minutes).

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.

-

Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and quantify the amount of bound [³H]-NMS using a scintillation counter.

-

The Ki values are calculated from the IC50 values (the concentration of PCS1055 that inhibits 50% of the specific binding of [³H]-NMS) using the Cheng-Prusoff equation.

Workflow for [³H]-NMS Competitive Binding Assay.

GTP-γ-[³⁵S] Binding Functional Assay

This functional assay measures the activation of G proteins coupled to muscarinic receptors. As an antagonist, PCS1055 will inhibit the agonist-stimulated binding of the non-hydrolyzable GTP analog, GTP-γ-[³⁵S].

Materials:

-

Cell membranes expressing the muscarinic receptor subtype of interest.

-

GTP-γ-[³⁵S] (radiolabeled GTP analog).

-

Oxotremorine-M (Oxo-M) or another suitable muscarinic agonist.

-

This compound (test compound).

-

GDP (to ensure G proteins are in an inactive state at baseline).

-

Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).

-

Glass fiber filters.

-

Scintillation fluid and counter.

Procedure:

-

Prepare serial dilutions of this compound.

-

Pre-incubate the cell membranes with varying concentrations of PCS1055.

-

Add a fixed concentration of the agonist (Oxo-M) to stimulate the receptor.

-

Initiate the binding reaction by adding GTP-γ-[³⁵S] and GDP.

-

Incubate the mixture at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

-

Terminate the reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold buffer.

-

Quantify the amount of bound GTP-γ-[³⁵S] using a scintillation counter.

-

The IC50 values (the concentration of PCS1055 that inhibits 50% of the agonist-stimulated GTP-γ-[³⁵S] binding) are determined to assess the antagonist potency.

PCS1055 Antagonism of M4 Receptor Signaling.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay measures the activity of AChE by detecting the product of acetylcholine hydrolysis.

Materials:

-

Purified AChE (e.g., from electric eel or human recombinant).

-

Acetylthiocholine iodide (ATCI) (substrate).

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent).

-

This compound (test compound).

-

Phosphate buffer (e.g., 0.1 M, pH 8.0).

-

96-well plate and a microplate reader.

Procedure:

-

Prepare serial dilutions of this compound.

-

In a 96-well plate, add the phosphate buffer, DTNB solution, and varying concentrations of PCS1055.

-

Add the AChE enzyme solution to each well and incubate for a short period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding the substrate, ATCI.

-

The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product (5-thio-2-nitrobenzoate).

-

Measure the absorbance of the yellow product at 412 nm over time using a microplate reader.

-

The rate of the reaction is proportional to the AChE activity.

-

Calculate the percentage of inhibition for each concentration of PCS1055 and determine the IC50 value.

Principle of the Ellman's Method for AChE Inhibition.

Conclusion

This compound is a high-affinity antagonist of the muscarinic M4 receptor, demonstrating substantial selectivity over other muscarinic receptor subtypes.[2] Its profile as a competitive antagonist is well-supported by both radioligand binding and functional assay data.[2] Additionally, PCS1055 exhibits potent inhibition of acetylcholinesterase.[3][4] This dual activity should be taken into consideration in the design and interpretation of future studies. The detailed experimental protocols and conceptual diagrams provided in this guide offer a foundational resource for researchers and drug development professionals working with this compound. Further investigation into the broader off-target profile of PCS1055 through comprehensive safety pharmacology screening is recommended to fully characterize its selectivity and potential for off-target effects.

References

- 1. This compound | M4 Receptor Antagonist | MCE [medchemexpress.cn]

- 2. Characterization of PCS1055, a novel muscarinic M4 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Molecular Modeling of the M3 Acetylcholine Muscarinic Receptor and Its Binding Site - PMC [pmc.ncbi.nlm.nih.gov]

- 4. targetmol.cn [targetmol.cn]

Structural Analogs of PCS1055 Dihydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the structural analogs of PCS1055 dihydrochloride, a selective muscarinic M4 receptor antagonist. The document details the core compound, its known analogs, their pharmacological properties, and the experimental methodologies used for their characterization.

Introduction to PCS1055

PCS1055 is a novel competitive antagonist of the muscarinic M4 acetylcholine receptor (mAChR M4).[1] Due to the high degree of homology among the five muscarinic receptor subtypes (M1-M5), the development of subtype-selective ligands has been a significant challenge in pharmacology. PCS1055 represents a valuable tool for elucidating the physiological and pathological roles of the M4 receptor.[1]

Chemical Structure of PCS1055:

Caption: Chemical structure of PCS1055.

Structural Analogs of PCS1055

Medicinal chemistry efforts, using PCS1055 as a starting point, have led to the development of a novel class of selective M4 antagonists.[2][3] These analogs were designed to improve potency, selectivity, and pharmacokinetic properties. Key examples include VU6013720, VU6021302, and VU6021625.[2][3][4] Another relevant M4-preferring antagonist is PD102807.

Chemical Structures of Analogs:

Caption: Chemical structures of VU6021625 and PD102807.

Quantitative Pharmacological Data

The following tables summarize the in vitro pharmacological data for PCS1055 and its key structural analogs at the five human muscarinic receptor subtypes (hM1-hM5).

Table 1: Antagonist Affinity (Ki) and Potency (IC50) Data

| Compound | hM1 | hM2 | hM3 | hM4 | hM5 |

| PCS1055 (Ki, nM) [1] | >1000 | >1000 | >1000 | 6.5 | >1000 |

| PCS1055 (IC50, nM) [5] | - | - | - | 18.1 | - |

| VU6021625 (IC50, nM) [6] | >10000 | >10000 | >10000 | 0.44 | >10000 |

| PD102807 (IC50, nM) [7] | 6559 | 3441 | 950 | 91 | 7412 |

Table 2: Functional Antagonist Activity (pKB)

| Compound | hM1 | hM2 | hM3 | hM4 |

| PD102807 [5] | 5.60 | 5.88 | 6.39 | 7.40 |

Signaling Pathways

PCS1055 and its analogs act as antagonists at the M4 receptor, which is a G-protein coupled receptor (GPCR). The M4 receptor primarily couples to the Gαi/o family of G proteins. Antagonism of this receptor blocks the downstream signaling cascade initiated by acetylcholine or other muscarinic agonists.

Caption: M4 receptor signaling pathway and point of antagonist intervention.

Experimental Protocols

Synthesis of M4 Antagonists

General Synthesis Scheme for VU6013720, VU6021302, and VU6021625: [3]

The synthesis of these analogs starts from a common intermediate. A key step involves a nucleophilic aromatic substitution (SNAr) reaction between an exo-amine and 3,6-dichloropyridazine. Following Boc-deprotection, a reductive amination with tetrahydro-2H-pyran-4-carbaldehyde is performed. The final diversification is achieved through either a Suzuki-Miyaura coupling or another SNAr reaction to yield the target compounds.

Caption: General synthetic workflow for VU-series M4 antagonists.

Synthesis of PD102807: [8]

The synthesis of PD102807 and its analogs involves the construction of a benzoxazine core. The specific details of the multi-step synthesis are described in the referenced literature.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of the compounds for the muscarinic receptors.

General Protocol: [1]

-

Membrane Preparation: Membranes are prepared from Chinese Hamster Ovary (CHO) cells stably expressing one of the human muscarinic receptor subtypes (hM1-hM5).

-

Competition Binding: A fixed concentration of a radiolabeled muscarinic antagonist (e.g., [3H]-N-Methylscopolamine, [3H]-NMS) is incubated with the cell membranes in the presence of varying concentrations of the unlabeled test compound (e.g., PCS1055 or its analogs).

-

Incubation: The reaction is incubated to allow binding to reach equilibrium.

-

Separation: Bound and free radioligand are separated by rapid vacuum filtration through glass fiber filters.

-

Quantification: The amount of radioactivity trapped on the filters is quantified by liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

[35S]GTPγS Binding Functional Assays

Objective: To determine the functional antagonist activity (pKB) of the compounds.

General Protocol: [1]

-

Membrane Preparation: Similar to the radioligand binding assays, membranes from CHO cells expressing the receptor of interest are used.

-

Assay Conditions: Membranes are incubated in a buffer containing GDP, varying concentrations of the antagonist (e.g., PD102807), a fixed concentration of a muscarinic agonist (e.g., carbachol), and [35S]GTPγS.

-

Incubation: The reaction is incubated to allow for G-protein activation and [35S]GTPγS binding.

-

Separation: The reaction is terminated by rapid filtration, and the amount of [35S]GTPγS bound to the G-proteins on the membranes is quantified.

-

Data Analysis: The ability of the antagonist to inhibit the agonist-stimulated [35S]GTPγS binding is measured. The pKB is calculated from the concentration-response curves.

Conclusion

PCS1055 has served as a valuable chemical scaffold for the development of a new generation of highly potent and selective M4 muscarinic receptor antagonists. The structural analogs, particularly the VU-series compounds, exhibit significantly improved selectivity profiles compared to the parent compound and other known M4 antagonists like PD102807. These compounds are critical research tools for dissecting the roles of the M4 receptor in health and disease and hold potential for the development of novel therapeutics with reduced off-target effects. The detailed experimental protocols provided herein offer a foundation for the continued exploration and characterization of this important class of molecules.

References

- 1. Characterization of PCS1055, a novel muscarinic M4 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of the First Selective M4 Muscarinic Acetylcholine Receptor Antagonists with in Vivo Antiparkinsonian and Antidystonic Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Discovery of the First Selective M4 Muscarinic Acetylcholine Receptor Antagonists with in Vivo Antiparkinsonian and Antidystonic Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. rndsystems.com [rndsystems.com]

- 8. Synthesis and pharmacology of benzoxazines as highly selective antagonists at M(4) muscarinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary Studies on the Effects of PCS1055 Dihydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

PCS1055 dihydrochloride is a potent and selective competitive antagonist of the muscarinic M4 acetylcholine receptor. Due to the high degree of homology among the five muscarinic receptor subtypes (M1-M5), the development of subtype-selective ligands has been a significant challenge. PCS1055 exhibits a notable selectivity for the M4 receptor, making it a valuable pharmacological tool for elucidating the physiological and pathological roles of this specific receptor subtype. This technical guide provides a comprehensive overview of the preliminary in vitro studies on this compound, including its binding affinity, functional antagonism, and the experimental protocols used for its characterization.

Chemical and Physical Properties

| Property | Value |

| Synonym(s) | 6,7-Dihydro-N-[2-[1-(phenylmethyl)-4-piperidinyl]ethyl]-5H-benzo[1][2]cyclohepta[1,2-c]pyridazin-3-amine dihydrochloride[3] |

| Molecular Formula | C₂₇H₃₂N₄ · 2HCl[3] |

| Molecular Weight | 485.49 g/mol [3] |

| Appearance | White to beige powder[3] |

| Solubility | Soluble in water at 5 mg/mL (with warming)[3] |

| Storage | 2-8°C, desiccated[3] |

Pharmacological Data

The following tables summarize the quantitative data from preliminary studies on this compound.

Table 1: Radioligand Binding Affinity of PCS1055

This table presents the binding affinity of PCS1055 for the human muscarinic M4 receptor, as determined by competitive radioligand binding assays using [³H]-N-methylscopolamine ([³H]-NMS).

| Parameter | Value (nM) | Description |

| Kᵢ | 6.5 | The inhibition constant, representing the affinity of PCS1055 for the M4 receptor.[4] |

| IC₅₀ | 18.1 | The half maximal inhibitory concentration of PCS1055 against a known ligand. |

| Kₑ | 5.72 | The equilibrium dissociation constant, indicating the concentration of PCS1055 at which half of the M4 receptors are occupied at equilibrium.[4] |

Table 2: Functional Antagonism of PCS1055 at Muscarinic Receptor Subtypes

This table demonstrates the selectivity of PCS1055 for the M4 receptor over other muscarinic subtypes in a functional assay (GTP-γ-[³⁵S] binding) that measures the inhibition of agonist-induced G-protein activation.

| Receptor Subtype | Fold-Selectivity (vs. M4) | Description |

| M1 | >100 | PCS1055 is over 100 times more potent at inhibiting M4 receptor function compared to M1. |

| M2 | 30 | PCS1055 is 30 times more potent at inhibiting M4 receptor function compared to M2. |

| M3 | >100 | PCS1055 is over 100 times more potent at inhibiting M4 receptor function compared to M3. |

| M5 | >100 | PCS1055 is over 100 times more potent at inhibiting M4 receptor function compared to M5. |

Data derived from studies showing greater inhibition of Oxo-M activity at the M4 receptor versus other subtypes.[4]

Signaling Pathway and Mechanism of Action

As a competitive antagonist, PCS1055 binds to the orthosteric site of the M4 muscarinic receptor, thereby blocking the binding of the endogenous agonist, acetylcholine (ACh), and other muscarinic agonists. M4 receptors are G-protein coupled receptors (GPCRs) that preferentially couple to the Gαi/o subunit of heterotrimeric G-proteins.[5][6] Upon agonist binding, the Gαi/o subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[5][6] By blocking agonist binding, PCS1055 prevents this signaling cascade.

References

- 1. Assay: Displacement of [3H]NMS from human muscarinic receptor M4 expressed in CHO cell membranes incubated for 3 hrs by radiometric scintillation cou... - ChEMBL [ebi.ac.uk]

- 2. Taking The Time To Study Competitive Antagonism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development of a Selective and High Affinity Radioligand, [3H]VU6013720, for the M4 Muscarinic Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. G protein-coupled receptor - Wikipedia [en.wikipedia.org]

- 5. m.youtube.com [m.youtube.com]

- 6. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

The Pharmacology of M4 Muscarinic Acetylcholine Receptor Antagonists: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the pharmacology of M4 muscarinic acetylcholine receptor antagonists. The M4 receptor, a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system, has emerged as a promising therapeutic target for a range of neurological and psychiatric disorders, including schizophrenia and Parkinson's disease.[1][2] This guide details the signaling pathways associated with the M4 receptor, summarizes quantitative data for key antagonists, and provides detailed methodologies for essential experimental protocols.

M4 Receptor Signaling Pathways

The M4 muscarinic acetylcholine receptor is primarily coupled to the Gi/o family of G proteins.[1][2] Upon activation by the endogenous ligand acetylcholine (ACh), the Gi/o protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This canonical pathway modulates neuronal excitability and neurotransmitter release. M4 receptor antagonists competitively block the binding of ACh, thereby preventing the initiation of this signaling cascade.

Recent studies have revealed a more complex signaling network associated with the M4 receptor, with evidence of coupling to other G proteins and involvement in non-canonical pathways. The following diagram illustrates the key signaling cascades associated with the M4 receptor.

Canonical M4 Receptor Signaling Pathway.

Quantitative Data for M4 Antagonists

The development of selective M4 receptor antagonists is a key focus of current research. The following tables summarize the binding affinities (Ki) and functional potencies (IC50) of several notable M4 antagonists. This data is essential for comparing the pharmacological profiles of these compounds and guiding drug development efforts.

Table 1: Binding Affinities (Ki) of Selective M4 Antagonists

| Compound | Species | Ki (nM) | Radioligand | Reference |

| VU6013720 | Rat | 2.1 | [³H]NMS | [1] |

| VU6021302 | Rat | 3.2 | [³H]NMS | [1] |

| VU6021625 | Rat | 1.6 | [³H]NMS | [1] |

| VU6021625 | Mouse | 9.6 ± 1.17 | [³H]NMS | [1] |

| [³H]VU6013720 | Rat | pKd 9.5 ± 0.2 | - | [3] |

| [³H]VU6013720 | Human | pKd 10 ± 0.1 | - | [3] |

| [³H]VU6013720 | Mouse | pKd 9.7 | - | [3] |

Table 2: Functional Potencies (IC50) of Selective M4 Antagonists (Calcium Mobilization Assay)

| Compound | Species | IC50 (nM) | Reference |

| VU6013720 | Human | 18.2 | [1] |

| VU6013720 | Rat | 13.5 | [1] |

| VU6013720 | Mouse | 21.4 | [1] |

| VU6021302 | Human | 11.5 | [1] |

| VU6021302 | Rat | 10.2 | [1] |

| VU6021302 | Mouse | 14.8 | [1] |

| VU6021625 | Human | 6.3 | [1] |

| VU6021625 | Rat | 5.2 | [1] |

| VU6021625 | Mouse | 8.9 | [1] |

Table 3: Binding Affinities (Ki) of Classical Muscarinic Antagonists at the Human M4 Receptor

| Compound | Ki (pM) | Reference |

| QNB | 115 | [4] |

| Atropine | 390 | [4] |

| Oxyphenonium | 400 | [4] |

| Mepenzolate | 1000 | [4] |

| MT3 | 8000 | [4] |

| Himbacine | 10000 | [4] |

| Dicyclomine | 15000 | [4] |

| Pirenzepine | 23000 | [4] |

| Tropicamide | 155000 | [4] |

Experimental Protocols

Accurate characterization of M4 antagonist pharmacology relies on robust and well-defined experimental protocols. This section provides detailed methodologies for three key in vitro assays.

Radioligand Binding Assay

Radioligand binding assays are the gold standard for determining the affinity of a ligand for its receptor.[5] These assays measure the displacement of a radiolabeled ligand by a competitive, unlabeled compound.

Workflow for a Radioligand Binding Assay.

Detailed Methodology:

-

Membrane Preparation:

-

Culture cells stably expressing the human M4 muscarinic receptor (e.g., CHO-K1 or HEK293 cells).

-

Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Pellet the membranes by high-speed centrifugation.

-

Resuspend the membrane pellet in assay buffer and determine the protein concentration.

-

-

Competition Binding Assay:

-

In a 96-well plate, add the cell membrane preparation (typically 10-20 µg of protein per well).

-

Add a fixed concentration of a suitable radioligand, such as [³H]-N-methylscopolamine ([³H]NMS), typically near its Kd value.[3]

-

Add increasing concentrations of the unlabeled M4 antagonist.

-

For determining non-specific binding, use a high concentration of a non-selective muscarinic antagonist like atropine (e.g., 10 µM).[3]

-

Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 2-3 hours).[3]

-

-

Filtration and Detection:

-

Terminate the binding reaction by rapid vacuum filtration through glass fiber filters (e.g., GF/B or GF/C) pre-soaked in a solution like polyethyleneimine to reduce non-specific binding.[6]

-

Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Allow the filters to dry, then add scintillation cocktail.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Plot the percentage of specific binding against the logarithm of the antagonist concentration.

-

Fit the data to a one-site competition model using non-linear regression to determine the IC50 value.

-

Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Calcium Mobilization Assay

Calcium mobilization assays are functional assays used to measure the ability of an antagonist to block agonist-induced increases in intracellular calcium.[7][8][9][10][11] Since M4 receptors are Gi/o-coupled and do not directly signal through calcium, this assay typically requires co-expression of a promiscuous G-protein, such as Gα15 or Gα16, which couples the receptor to the phospholipase C (PLC) pathway.

Workflow for a Calcium Mobilization Assay.

Detailed Methodology:

-

Cell Culture and Plating:

-

Use a cell line (e.g., HEK293 or CHO) stably co-expressing the M4 receptor and a promiscuous G-protein (Gα15 or Gα16).

-

Plate the cells in a 96- or 384-well black-walled, clear-bottom plate and grow to confluence.

-

-

Dye Loading:

-

Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Calcium-5). The buffer may also contain an organic anion transport inhibitor like probenecid to prevent dye leakage.[7][8]

-

Remove the cell culture medium and add the dye-loading buffer to each well.

-

Incubate the plate at 37°C for a specified time (e.g., 1 hour) to allow for dye uptake.[10]

-

-

Assay Performance:

-

Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation).

-

Add varying concentrations of the M4 antagonist to the wells and incubate for a short period.

-

Add a fixed concentration of an M4 agonist (e.g., acetylcholine or carbachol) at a concentration that elicits a submaximal response (e.g., EC80).

-

Immediately measure the fluorescence intensity over time to capture the transient calcium signal.

-

-

Data Analysis:

-

Determine the peak fluorescence response for each well.

-

Normalize the data to the response in the absence of the antagonist.

-

Plot the normalized response against the logarithm of the antagonist concentration.

-

Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

-

[³⁵S]GTPγS Binding Assay

The [³⁵S]GTPγS binding assay is a functional assay that directly measures the activation of G proteins.[12][13][14][15][16] It is particularly useful for studying Gi/o-coupled receptors like M4. In the presence of an agonist, the receptor promotes the exchange of GDP for the non-hydrolyzable GTP analog, [³⁵S]GTPγS, on the Gα subunit. Antagonists will inhibit this agonist-stimulated binding.

Detailed Methodology:

-

Membrane Preparation:

-

Prepare cell membranes expressing the M4 receptor as described for the radioligand binding assay.

-

-

Assay Procedure:

-

In a 96-well plate, combine the cell membranes, increasing concentrations of the M4 antagonist, and a fixed concentration of an M4 agonist.

-

Add GDP to the assay buffer to facilitate the guanine nucleotide exchange.

-

Initiate the binding reaction by adding [³⁵S]GTPγS.

-

Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

-

-

Separation and Detection:

-

Terminate the reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold buffer to remove unbound [³⁵S]GTPγS.

-

Measure the amount of [³⁵S]GTPγS bound to the membranes using a scintillation counter.

-

-

Data Analysis:

-

Subtract the non-specific binding (measured in the presence of excess unlabeled GTPγS) from all measurements.

-

Plot the percentage of agonist-stimulated [³⁵S]GTPγS binding against the logarithm of the antagonist concentration.

-

Determine the IC50 value from the resulting dose-response curve.

-

Conclusion

The development of selective M4 muscarinic acetylcholine receptor antagonists holds significant promise for the treatment of various central nervous system disorders. A thorough understanding of their pharmacology, including their interaction with M4 receptor signaling pathways and their quantitative pharmacological parameters, is crucial for advancing these compounds through the drug discovery and development pipeline. The experimental protocols detailed in this guide provide a robust framework for the in vitro characterization of novel M4 antagonists, enabling researchers to make informed decisions and accelerate the development of new and improved therapeutics.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. biorxiv.org [biorxiv.org]

- 3. Development of a Selective and High Affinity Radioligand, [3H]VU6013720, for the M4 Muscarinic Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. giffordbioscience.com [giffordbioscience.com]

- 6. giffordbioscience.com [giffordbioscience.com]

- 7. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [en.bio-protocol.org]

- 8. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [bio-protocol.org]

- 9. FLIPR Calcium Mobilization Assays in GPCR Drug Discovery | Springer Nature Experiments [experiments.springernature.com]

- 10. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 12. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

- 14. researchgate.net [researchgate.net]

- 15. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. DSpace [digital.library.adelaide.edu.au]

An In-depth Technical Guide to PCS1055 Dihydrochloride for Basic Neuroscience Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

PCS1055 dihydrochloride is a potent and selective competitive antagonist of the M4 muscarinic acetylcholine receptor.[1] Its high affinity for the M4 receptor subtype, coupled with significant selectivity over other muscarinic receptors (M1, M2, M3, and M5), establishes PCS1055 as a critical pharmacological tool for elucidating the physiological and pathophysiological roles of M4 receptor signaling in the central nervous system.[1] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, key experimental data, detailed in vitro testing protocols, and its potential applications in neuroscience research.

Mechanism of Action

This compound functions as a competitive antagonist at the M4 muscarinic acetylcholine receptor.[1] The M4 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gi/o family of G proteins. Upon activation by its endogenous ligand, acetylcholine, the M4 receptor inhibits the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. By competitively binding to the M4 receptor, PCS1055 blocks the binding of acetylcholine and other muscarinic agonists, thereby preventing the initiation of this downstream signaling cascade. This antagonistic action makes PCS1055 a valuable tool for investigating the roles of M4 receptor-mediated signaling in various neuronal processes.

Quantitative Data

The pharmacological profile of this compound has been characterized through rigorous in vitro assays. The following tables summarize the key quantitative data regarding its binding affinity and functional antagonism.

Table 1: Binding Affinity of this compound at Human Muscarinic Receptors

| Receptor Subtype | Ki (nM) |

| M4 | 6.5 |

| M1 | >1000 |

| M2 | 200 |

| M3 | >1000 |

| M5 | >1000 |

Data from [3H]-NMS competitive binding assays in CHO cells expressing human muscarinic receptors.[1]

Table 2: Functional Antagonism of this compound at Human Muscarinic Receptors

| Receptor Subtype | Kb (nM) | Fold Selectivity for M4 |

| M4 | 5.72 | - |

| M1 | 1460 | 255 |

| M2 | 395 | 69.1 |

| M3 | 1950 | 342 |

| M5 | >10000 | >1000 |

Data from GTP-γ-[35S] binding assays, measuring the inhibition of Oxotremorine-M activity.[1]

Signaling Pathway

The M4 muscarinic acetylcholine receptor is a key component of the cholinergic system and its signaling is crucial for various neuronal functions. This compound, by acting as an antagonist, directly modulates this pathway.

Experimental Protocols

The following are detailed methodologies for key in vitro experiments to characterize the antagonistic properties of this compound at M4 muscarinic receptors. These protocols are based on the characterization of PCS1055 and standard laboratory practices.

[3H]-N-methylscopolamine ([3H]-NMS) Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of PCS1055 for the M4 muscarinic receptor.

Materials:

-

CHO-K1 cells stably expressing human M4 muscarinic receptors

-

Cell culture medium (e.g., DMEM/F12)

-

Phosphate-Buffered Saline (PBS)

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4

-

[3H]-NMS (specific activity ~80 Ci/mmol)

-

This compound

-

Atropine (for non-specific binding determination)

-

96-well microplates

-

Scintillation vials and scintillation fluid

-

Liquid scintillation counter

-

Cell harvester and glass fiber filters (e.g., Whatman GF/C)

Procedure:

-

Cell Culture and Membrane Preparation:

-

Culture CHO-K1 cells expressing the human M4 muscarinic receptor to ~80-90% confluency.

-

Harvest cells and homogenize in ice-cold Assay Buffer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

-

Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the cell membranes.

-

Resuspend the membrane pellet in fresh, ice-cold Assay Buffer and determine the protein concentration using a standard protein assay (e.g., Bradford or BCA).

-

-

Binding Assay:

-

In a 96-well plate, add 50 µL of Assay Buffer, 50 µL of various concentrations of PCS1055 (e.g., 0.1 nM to 10 µM), and 50 µL of [3H]-NMS at a final concentration approximately equal to its Kd for the M4 receptor (e.g., 0.2-0.5 nM).

-

For total binding, add 50 µL of Assay Buffer instead of PCS1055.

-

For non-specific binding, add 50 µL of a high concentration of atropine (e.g., 1 µM) instead of PCS1055.

-

Initiate the binding reaction by adding 100 µL of the cell membrane preparation (containing 10-20 µg of protein) to each well.

-

Incubate the plate at room temperature for 2-3 hours with gentle agitation to reach equilibrium.

-

-

Filtration and Counting:

-

Terminate the incubation by rapid filtration through glass fiber filters pre-soaked in 0.5% polyethyleneimine using a cell harvester.

-

Wash the filters three times with 3 mL of ice-cold Assay Buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add 4-5 mL of scintillation fluid, and allow to equilibrate.

-

Quantify the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the PCS1055 concentration.

-

Determine the IC50 value (the concentration of PCS1055 that inhibits 50% of the specific [3H]-NMS binding) using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of [3H]-NMS and Kd is its dissociation constant for the M4 receptor.

-

GTP-γ-[35S] Binding Assay

This functional assay measures the ability of PCS1055 to antagonize agonist-induced G-protein activation.

Materials:

-

Membrane preparation from CHO-K1 cells expressing human M4 muscarinic receptors (as described above)

-

Assay Buffer: 50 mM HEPES, 100 mM NaCl, 10 mM MgCl2, pH 7.4

-

GTP-γ-[35S] (specific activity >1000 Ci/mmol)

-

GDP

-

Oxotremorine-M (muscarinic agonist)

-

This compound

-

Scintillation proximity assay (SPA) beads (e.g., wheat germ agglutinin-coated)

-

96-well microplates

-

Microplate scintillation counter

Procedure:

-

Assay Setup:

-

In a 96-well plate, add 20 µL of Assay Buffer containing various concentrations of PCS1055.

-

Add 20 µL of the muscarinic agonist Oxotremorine-M at a concentration that elicits a submaximal response (e.g., EC80).

-

Add 20 µL of the cell membrane preparation (5-10 µg of protein) and 20 µL of GDP (final concentration ~10 µM).

-

Pre-incubate the plate at 30°C for 20-30 minutes.

-

-

Initiation of Reaction and Measurement:

-

Initiate the reaction by adding 20 µL of GTP-γ-[35S] (final concentration ~0.1-0.5 nM).

-

Incubate at 30°C for 30-60 minutes with gentle agitation.

-

Add 50 µL of SPA beads suspended in Assay Buffer to each well.

-

Incubate for a further 30 minutes to allow the beads to settle.

-

Terminate the reaction by centrifugation of the plate.

-

Measure the radioactivity using a microplate scintillation counter.

-

-

Data Analysis:

-

Plot the amount of GTP-γ-[35S] bound against the logarithm of the PCS1055 concentration.

-

Determine the IC50 value for the inhibition of agonist-stimulated GTP-γ-[35S] binding.

-

Calculate the functional antagonist equilibrium dissociation constant (Kb) using the Schild equation.

-

Experimental Workflow

This compound can be integrated into various experimental workflows in neuroscience research to investigate the role of M4 receptors in neuronal circuits and behavior.

Conclusion

This compound is a highly selective and potent M4 muscarinic receptor antagonist that serves as an invaluable research tool. Its well-characterized pharmacological profile allows for precise investigation of M4 receptor function in the central nervous system. The detailed protocols and experimental workflows provided in this guide offer a solid foundation for researchers to effectively utilize PCS1055 in their neuroscience studies, ultimately contributing to a deeper understanding of cholinergic signaling in health and disease.

References

The Therapeutic Potential of M4 Receptor Blockade: A Technical Guide for Drug Development

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The M4 muscarinic acetylcholine receptor, predominantly expressed in the central nervous system, has emerged as a compelling therapeutic target for a range of neurological and psychiatric disorders. Its crucial role in modulating dopaminergic neurotransmission positions it at the nexus of pathophysiology for conditions such as Parkinson's disease and schizophrenia. This technical guide provides an in-depth overview of the rationale, preclinical evidence, and experimental methodologies supporting the development of selective M4 receptor antagonists. We present a comprehensive summary of quantitative pharmacological data, detailed experimental protocols for key assays, and a visual representation of the underlying signaling pathways to facilitate further research and development in this promising area.

Introduction: The Rationale for M4 Receptor Blockade

The M4 muscarinic acetylcholine receptor is a G protein-coupled receptor (GPCR) primarily coupled to Gαi/o proteins.[1] Its activation inhibits adenylyl cyclase, leading to decreased intracellular cyclic adenosine monophosphate (cAMP) levels and subsequent modulation of neuronal excitability.[1] M4 receptors are strategically located in key brain regions, including the striatum, hippocampus, and neocortex, where they exert significant control over dopamine release.[2]

In conditions characterized by dopamine dysregulation, selective blockade of M4 receptors presents a novel therapeutic strategy. In Parkinson's disease, where dopamine-producing neurons degenerate, blocking M4 receptors can enhance dopamine release, thereby improving motor control.[2] Conversely, in schizophrenia, where hyperdopaminergic states are implicated in psychosis, the modulation of dopamine signaling through M4 receptors offers a potential non-dopaminergic antipsychotic approach.[3]

The development of highly selective M4 receptor antagonists allows for the targeted modulation of these pathways, potentially avoiding the adverse effects associated with non-selective antimuscarinic drugs, which can cause dry mouth, blurred vision, and cognitive impairment.[2][4]

Therapeutic Applications and Preclinical Evidence

Parkinson's Disease and Movement Disorders

Non-selective muscarinic antagonists have long been used to treat movement disorders, but their utility is limited by side effects.[2][4][5][6][7] Recent preclinical studies utilizing selective M4 antagonists and M4 knockout mice have demonstrated that the antiparkinsonian effects of these non-selective drugs are primarily mediated through M4 receptor blockade.[2][4]

Selective M4 antagonists have shown efficacy in rodent models of Parkinson's disease. For instance, compounds like VU6021625 have been shown to reverse haloperidol-induced catalepsy, a preclinical model of parkinsonian motor deficits.[2][4] This suggests that selective M4 antagonists may be beneficial in treating the hypokinetic symptoms of Parkinson's disease, such as bradykinesia and rigidity.[4] Furthermore, these selective compounds have also demonstrated antidystonic efficacy in animal models.[2][4]

Schizophrenia

While much of the recent focus in muscarinic receptor research for schizophrenia has been on agonists, the role of M4 receptors in modulating dopamine pathways also makes them a target for antagonist therapies, particularly for cognitive and negative symptoms. The intricate balance between acetylcholine and dopamine in the striatum suggests that M4 blockade could offer a novel approach to rebalancing dysfunctional circuits in schizophrenia.

Quantitative Pharmacology of Selective M4 Receptor Antagonists

The development of highly selective M4 receptor antagonists has been a crucial step in validating this target. The following tables summarize the in vitro binding affinities and functional potencies of several first-in-class selective M4 antagonists.

Table 1: Binding Affinities (Ki) of Selective M4 Receptor Antagonists

| Compound | Receptor | Ki (nM) ± SEM | Species | Radioligand | Source |

| VU6013720 | M4 | 1.5 ± 0.15 | Rat | [³H]-NMS | [2][4] |

| VU6021302 | M4 | 11.7 ± 2.01 | Rat | [³H]-NMS | [2][4] |

| VU6021625 | M4 | 11.4 ± 2.24 | Rat | [³H]-NMS | [2][4] |

| VU6021625 | M4 | 9.6 ± 1.17 | Mouse | [³H]-NMS | [2][4] |

| VU6028418 | M4 | 3.2 | Human | [³H]-NMS | [8] |

Table 2: Functional Potencies (IC50) and Selectivity of M4 Receptor Antagonists

| Compound | hM4 IC50 (nM) | rM4 IC50 (nM) | rM1 IC50 (nM) | rM2 IC50 (nM) | rM3 IC50 (nM) | rM5 IC50 (nM) | Functional Selectivity (rM4 vs other rM subtypes) | Source |

| VU6013720 | 0.59 | 20 | >10,000 | 2,100 | >10,000 | >10,000 | >100-fold vs rM2, >500-fold vs rM1, rM3, rM5 | [2] |

| VU6021302 | 1.8 | 70 | >10,000 | 7,800 | >10,000 | >10,000 | >110-fold vs rM2, >140-fold vs rM1, rM3, rM5 | [2] |

| VU6021625 | 0.44 | 57 | >10,000 | 6,000 | >10,000 | >10,000 | >100-fold vs rM2, >175-fold vs rM1, rM3, rM5 | [2] |

| VU6028418 | 4.1 | - | >10,000 | 3,500 | >10,000 | >10,000 | >850-fold vs hM2, >2400-fold vs hM1, hM3, hM5 | [8] |

M4 Receptor Signaling Pathways

M4 receptors primarily signal through the canonical Gαi/o pathway, leading to the inhibition of adenylyl cyclase and a reduction in cAMP levels. However, the signaling cascade is more complex, with the potential for coupling to other G proteins and the involvement of β-arrestin. Blockade of the M4 receptor would be expected to prevent these downstream signaling events.

Upon agonist binding, the M4 receptor activates the Gαi/o protein, which in turn inhibits adenylyl cyclase, reducing the conversion of ATP to cAMP. A selective M4 antagonist binds to the receptor and prevents this cascade, leading to a disinhibition of downstream pathways and an increase in dopamine release.

Agonist-bound M4 receptors are phosphorylated by G protein-coupled receptor kinases (GRKs), leading to the recruitment of β-arrestin. This uncouples the receptor from G proteins, terminating signaling, and promotes receptor internalization. An M4 antagonist would prevent this agonist-induced desensitization and internalization, although the direct effects of antagonists on β-arrestin signaling are an area of ongoing research.

Detailed Experimental Protocols

The following protocols are generalized from published studies and should be optimized for specific experimental conditions.

Radioligand Binding Assay (Competition)

This assay measures the affinity of a test compound for the M4 receptor by its ability to compete with a radiolabeled ligand.

-

Materials:

-

Cell membranes from CHO or HEK293 cells stably expressing the human or rat M4 receptor.

-

Radioligand: [³H]-N-Methylscopolamine ([³H]-NMS).

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.

-

Wash Buffer: 50 mM Tris-HCl, 0.9% NaCl, pH 7.4.

-

Test compounds (selective M4 antagonists).

-

Non-specific binding control: Atropine (10 µM).

-

96-well plates.

-

Glass fiber filters (GF/C, pre-soaked in 0.3% polyethyleneimine).

-

Scintillation cocktail and counter.

-

-

Procedure:

-

Prepare serial dilutions of the test compound in assay buffer.

-

In a 96-well plate, add in order:

-

150 µL of cell membrane suspension (3-20 µg protein/well).

-

50 µL of test compound dilution or control (assay buffer for total binding, atropine for non-specific binding).

-

50 µL of [³H]-NMS solution (final concentration ~0.2-1.0 nM).

-

-

Incubate the plate at 30°C for 60-180 minutes with gentle agitation to reach equilibrium.[9]

-

Terminate the reaction by rapid vacuum filtration through the glass fiber filters using a cell harvester.

-

Wash the filters three to four times with ice-cold wash buffer.[9]

-

Dry the filters and add scintillation cocktail.

-

Quantify the radioactivity using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 value of the test compound using non-linear regression analysis and calculate the Ki value using the Cheng-Prusoff equation.